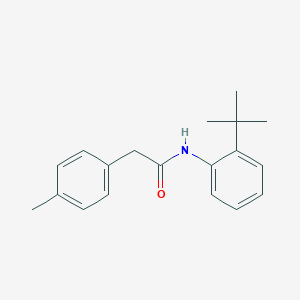![molecular formula C16H17N3O4 B5761191 1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)
1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole, also known as AG490, is a small molecule inhibitor that has been studied extensively in the field of cancer research. This compound is known to inhibit the activity of the Janus kinase (JAK) family of enzymes, which are involved in cell signaling pathways that regulate cell growth and differentiation.
Mécanisme D'action
1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole inhibits the activity of JAK enzymes by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, ultimately leading to the inhibition of cell growth and survival. The inhibition of JAK enzymes by this compound has also been shown to inhibit the activation of STAT proteins, which are involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by activating caspase proteins. Additionally, this compound has been shown to inhibit the expression of anti-apoptotic proteins, such as Bcl-2 and Bcl-xL. This compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole is a widely used inhibitor for JAK enzymes, making it a valuable tool for studying the role of JAK signaling pathways in various biological processes. However, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results. Additionally, this compound has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
Future research on 1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole should focus on identifying the specific JAK isoforms that are inhibited by this compound. This can help to elucidate the role of specific JAK signaling pathways in various biological processes. Additionally, future research should focus on developing more potent and selective JAK inhibitors that can overcome the limitations of this compound. Finally, future research should focus on developing novel drug delivery methods for this compound, which can improve its solubility and bioavailability.
Méthodes De Synthèse
1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis of this compound involves the reaction of 2-nitro-1-phenylethylene with 4-morpholinecarboxaldehyde to form 2-(4-morpholinyl)-2-nitroethene. This compound is then reacted with indole-3-acetaldehyde to form this compound. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole has been studied extensively for its potential as a cancer therapy. The inhibition of JAK enzymes by this compound has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines. Additionally, this compound has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-[3-[(E)-2-nitroethenyl]indol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-16(17-7-9-23-10-8-17)12-18-11-13(5-6-19(21)22)14-3-1-2-4-15(14)18/h1-6,11H,7-10,12H2/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLFKYWFPAAAPW-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)
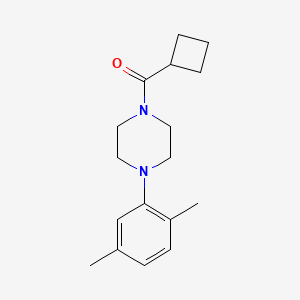
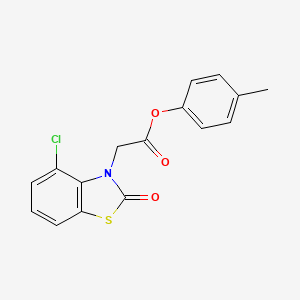

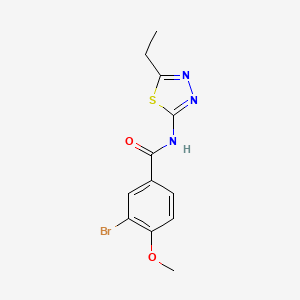
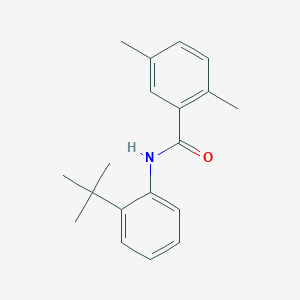
![5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)

![3-(4-methylphenyl)-5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5761182.png)
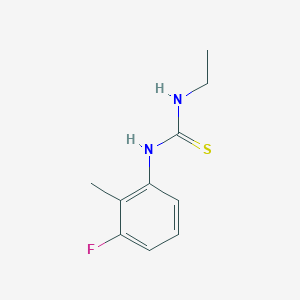

![4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
